molecular formula C8H15ClO3S B2481101 [1-(Methoxymethyl)cyclopentyl]methanesulfonyl chloride CAS No. 1468571-66-5

[1-(Methoxymethyl)cyclopentyl]methanesulfonyl chloride

Cat. No.: B2481101
CAS No.: 1468571-66-5
M. Wt: 226.72
InChI Key: YOGSTYPQZGQBSG-UHFFFAOYSA-N
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Description

[1-(Methoxymethyl)cyclopentyl]methanesulfonyl chloride: is a chemical compound with the molecular formula C8H15ClO3S and a molecular weight of 226.72 g/mol . This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The preparation of [1-(Methoxymethyl)cyclopentyl]methanesulfonyl chloride involves several synthetic routes. One common method includes the reaction of cyclopentylmethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of [1-(Methoxymethyl)cyclopentyl]methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide and sulfonate ester derivatives . This reactivity is utilized in various chemical transformations and modifications of biomolecules.

Properties

IUPAC Name

[1-(methoxymethyl)cyclopentyl]methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO3S/c1-12-6-8(4-2-3-5-8)7-13(9,10)11/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGSTYPQZGQBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CCCC1)CS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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